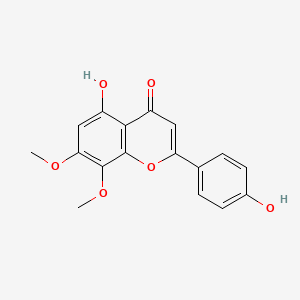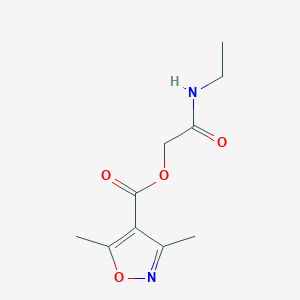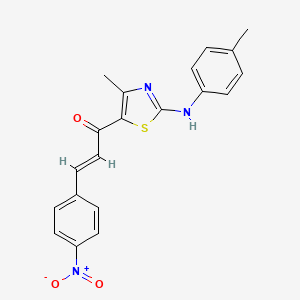
1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its complex structure, which includes a thiazole ring, a nitrophenyl group, and a prop-2-en-1-one moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting p-toluidine with α-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction forms 2-(p-tolylamino)thiazole.
Introduction of the Nitro Group: The nitrophenyl group is introduced by nitration of a suitable aromatic precursor, such as 4-nitrobenzaldehyde.
Condensation Reaction: The final step involves a condensation reaction between 2-(p-tolylamino)thiazole and 4-nitrobenzaldehyde in the presence of a base like sodium hydroxide to form the desired product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst, leading to the reduction of the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions:
- **Oxid
Eigenschaften
Molekularformel |
C20H17N3O3S |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
(E)-1-[4-methyl-2-(4-methylanilino)-1,3-thiazol-5-yl]-3-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H17N3O3S/c1-13-3-8-16(9-4-13)22-20-21-14(2)19(27-20)18(24)12-7-15-5-10-17(11-6-15)23(25)26/h3-12H,1-2H3,(H,21,22)/b12-7+ |
InChI-Schlüssel |
PTSJQKQGLCZJTL-KPKJPENVSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


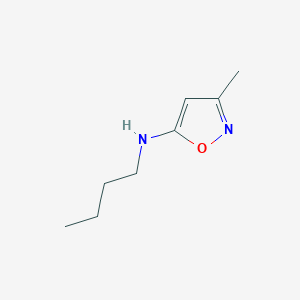

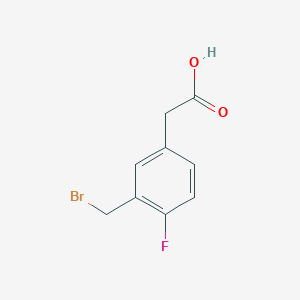
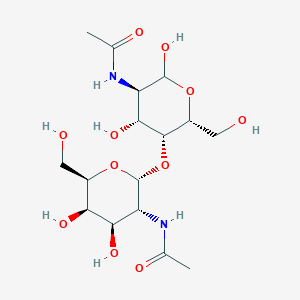
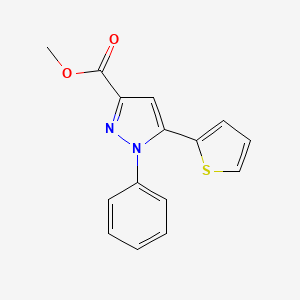
![4,4,5,5-tetramethyl-2-thieno[2,3-f][1]benzothiol-2-yl-1,3,2-dioxaborolane](/img/structure/B12860021.png)
![3',6'-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B12860022.png)
![7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12860027.png)
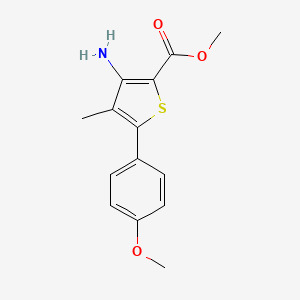
![7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12860045.png)
![disodium;[(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoyl] phosphate](/img/structure/B12860062.png)
